molecular formula C19H21FN2O4 B2552924 2-(2-fluorophenoxy)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide CAS No. 1396716-24-7

2-(2-fluorophenoxy)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2552924
CAS No.: 1396716-24-7
M. Wt: 360.385
InChI Key: DMUOYINVCYSPDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-fluorophenoxy)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H21FN2O4 and its molecular weight is 360.385. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heteroaromatic Rings and Gastroprotective Activity

A study by Hirakawa et al. (1998) explored the synthesis and pharmacological evaluation of 2-furfurylthio and 2-furfurylsulfinyl acetamide derivatives with heteroaromatic rings, similar in context to the furan component of the compound . These derivatives showed histamine H2 receptor antagonistic activity, gastric anti-secretory activity, and gastroprotective action. The research highlights the importance of heteroaromatic rings in designing compounds with potential therapeutic benefits for gastric disorders (Hirakawa et al., 1998).

Photoreactions and Stability Studies

Watanabe et al. (2015) conducted a comparison of photoreactions of flutamide in different solvents, indicating how structural changes and environmental conditions can influence the stability and reactivity of chemical compounds. Although not directly related, this study underscores the relevance of understanding the chemical behavior of complex molecules under various conditions, which could be applicable to studying the photostability of compounds with similar structural features (Watanabe et al., 2015).

Fluoroionophores and Metal Ion Sensing

Research by Hong et al. (2012) on the development of fluoroionophores from diamine-salicylaldehyde derivatives demonstrates the application of fluorophore-containing compounds in detecting metal ions. This research could be related to the fluorophenoxy component of the compound, illustrating the potential for developing sensors or probes for biological and environmental applications (Hong et al., 2012).

Piperidine Derivatives and Biological Activity

Studies on piperidine derivatives, such as those by Kumar et al. (2017), have shown significant biological activities, including antidepressant and antianxiety effects. These findings highlight the therapeutic potential of compounds containing the piperidin-4-yl motif, suggesting avenues for the development of new drugs based on similar structural frameworks (Kumar et al., 2017).

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4/c20-16-3-1-2-4-17(16)26-13-18(23)21-11-14-5-8-22(9-6-14)19(24)15-7-10-25-12-15/h1-4,7,10,12,14H,5-6,8-9,11,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUOYINVCYSPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)COC2=CC=CC=C2F)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.